molecular formula C28H40O6 B1253049 Paeonenoide A

Paeonenoide A

Cat. No.: B1253049
M. Wt: 472.6 g/mol
InChI Key: QUSTXILFWOVTCK-WEEWHIELSA-N
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Description

Paeonenoide A is a 24,30-dinortriterpenoid isolated from Paeonia veitchii, a plant traditionally used in Chinese medicine. Structurally, it is characterized as (3β,4β,11α,12α,13β)-11,12-epoxy-3,4,13,23-tetrahydroxy-24,30-dinorolean-20(29)-en-28-oic acid 28,13-lactone (C₂₇H₄₀O₇) . Key spectral data include:

  • IR (KBr): 3325 cm⁻¹ (O-H stretch), 1775 cm⁻¹ (lactone C=O), 1645 cm⁻¹ (olefinic C=C) .
  • ¹H-NMR (CDCl₃): Olefinic protons at δ 4.75 and 4.73 (CH(29)), epoxy protons at δ 3.08 (H-C(11), H-C(12)), and hydroxyl-bearing protons at δ 3.82 and 3.62 (CH(23)) .
  • EI-MS: Molecular ion peak at m/z 472.2863 (C₂₇H₄₀O₇), with fragmentation patterns confirming the lactone and dinor skeleton .

Its unique structural features, including a 4(23),20(29)-diene system, epoxy bridge (C11–C12), and lactone ring (C28–O–C13), distinguish it from other triterpenoids .

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

(1S,2S,4S,5R,6R,9S,10S,11R,14R,15S,18S,23R)-9,10-dihydroxy-10-(hydroxymethyl)-6,14,15-trimethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one

InChI

InChI=1S/C28H40O6/c1-15-5-10-26-12-11-25(4)24(3)9-6-16-23(2,8-7-18(30)27(16,32)14-29)20(24)19-21(33-19)28(25,17(26)13-15)34-22(26)31/h16-21,29-30,32H,1,5-14H2,2-4H3/t16-,17-,18+,19+,20-,21+,23+,24-,25+,26+,27-,28-/m1/s1

InChI Key

QUSTXILFWOVTCK-WEEWHIELSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(=C)CC7)C(=O)O6)C)C)(CO)O)O

Canonical SMILES

CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Paeonenoide A belongs to a family of dinortriterpenoids with structural variations influencing their physicochemical and biological properties. Below is a comparative analysis with closely related compounds:

Table 1: Structural and Spectral Comparison of this compound with Analogues

Compound Molecular Formula Key Structural Features [α] (Solvent) IR Key Peaks (cm⁻¹) Reference
This compound C₂₇H₄₀O₇ 11,12-Epoxy, 3,4,13,23-tetrahydroxy, 28,13-lactone +137.50 (CHCl₃) 3325, 1775, 1645
Paeonenoide B C₂₈H₄₀O₃ 3β-hydroxy, 4(23),12,20(29)-triene, no lactone Not reported 2933 (C-H), 1693 (COOH)
Paeonenoide C C₂₅H₄₂O₄ 3β,23-dihydroxy, 11α,12α-epoxy, 28,13-lactone +120.24 (MeOH) 3437 (O-H), 1693 (COOH)
Akebonic Acid C₃₀H₄₈O₄ No epoxy group, additional methyl groups at C24 and C30 +65.50 (CHCl₃) 3500 (O-H), 2983 (C-H)

Key Observations:

Skeletal Differences: this compound and C share a 24,30-dinoroleanane skeleton, whereas Akebonic Acid retains the full oleanane framework with C24 and C30 methyl groups . Paeonenoide B lacks the lactone ring present in A and C, instead featuring a free carboxylic acid group .

Functional Group Variations: The 11,12-epoxy group in this compound and C is absent in Akebonic Acid, which has a simpler hydroxylation pattern . this compound’s tetrahydroxy substitution (C3, C4, C13, C23) contrasts with Paeonenoide B’s single hydroxyl group at C3 .

Spectral Distinctions: The lactone C=O stretch at 1775 cm⁻¹ in this compound is absent in Paeonenoide B, which shows a carboxylic acid C=O at 1693 cm⁻¹ . this compound’s higher specific rotation ([α] = +137.50) compared to Akebonic Acid ([α] = +65.50) reflects its increased chirality from multiple hydroxyl and epoxy groups .

Biosynthetic Relationships: this compound and C likely derive from Akebonic Acid through oxidative degradation (loss of C24 and C30) and epoxidation . The presence of a lactone ring in A and C suggests intramolecular esterification of the C28 carboxylic acid with a hydroxyl group at C13 .

Implications for Bioactivity

  • The epoxy group in this compound may enhance anti-inflammatory properties, as seen in related triterpenoids .
  • Lactone rings are associated with cytotoxicity in cancer cells, suggesting this compound and C could be explored for anticancer applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paeonenoide A
Reactant of Route 2
Paeonenoide A

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